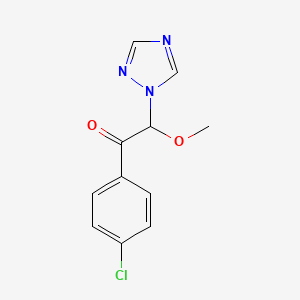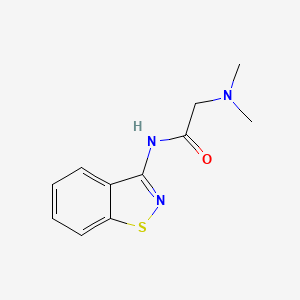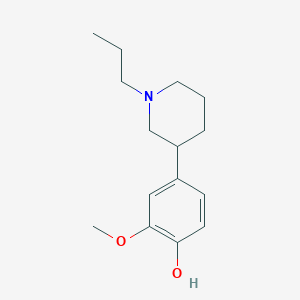![molecular formula C22H14O3 B14317773 2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one CAS No. 107096-87-7](/img/no-structure.png)
2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one is a complex organic compound that belongs to the class of naphthopyrans. These compounds are known for their unique structural features and diverse applications in various fields, including chemistry, biology, and materials science. The compound’s structure consists of a naphthopyran core with a phenylacryloyl group attached, which contributes to its distinctive chemical properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one typically involves multicomponent reactions, which are efficient and environmentally friendly. One common method is the one-pot three-component reaction involving aromatic aldehydes, malononitrile, and 1,3-dicarbonyl compounds under various catalytic conditions . The reaction conditions can vary, but they often include the use of catalysts such as nanocatalysts, transition metal catalysts, acid-base catalysts, and organocatalysts .
Industrial Production Methods
Industrial production of this compound may involve scaling up the multicomponent reaction processes used in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis. Additionally, green chemistry principles, such as the use of recyclable catalysts and solvent-free conditions, are often employed to minimize environmental impact .
化学反应分析
Types of Reactions
2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to the formation of reduced derivatives.
Substitution: The phenylacryloyl group can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, play a crucial role in determining the outcome of these reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield quinone derivatives, while reduction reactions can produce alcohols or amines. Substitution reactions can lead to a wide range of substituted naphthopyran derivatives .
科学研究应用
作用机制
The mechanism of action of 2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one involves its ability to undergo ring-opening reactions upon external stimulation, such as light or mechanical force. This ring-opening reaction generates intensely colored merocyanine dyes, which are responsible for the compound’s photochromic properties . The molecular targets and pathways involved in these reactions are primarily related to the structural changes within the naphthopyran core and the phenylacryloyl group .
相似化合物的比较
Similar Compounds
Pyrano[2,3-b]quinoline: This compound shares a similar naphthopyran core but differs in the attached functional groups and overall structure.
Benzo[h]pyrano[2,3-b]quinoline: Another related compound with a similar core structure but different substituents.
Tetrahydrobenzo[b]pyran: This compound has a similar pyran ring but differs in the degree of saturation and attached groups.
Uniqueness
2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one is unique due to its specific combination of a naphthopyran core and a phenylacryloyl group. This combination imparts distinct chemical properties and reactivity, making it valuable in various research and industrial applications .
属性
| 107096-87-7 | |
分子式 |
C22H14O3 |
分子量 |
326.3 g/mol |
IUPAC 名称 |
2-(3-phenylprop-2-enoyl)benzo[f]chromen-3-one |
InChI |
InChI=1S/C22H14O3/c23-20(12-10-15-6-2-1-3-7-15)19-14-18-17-9-5-4-8-16(17)11-13-21(18)25-22(19)24/h1-14H |
InChI 键 |
KICFWGYQBRYVGX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C=CC(=O)C2=CC3=C(C=CC4=CC=CC=C43)OC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6,6-Dibromo-1-methylbicyclo[3.1.0]hexane](/img/structure/B14317722.png)


![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)

![1,4-Dihydrodibenzo[b,d]thiophene](/img/structure/B14317764.png)
